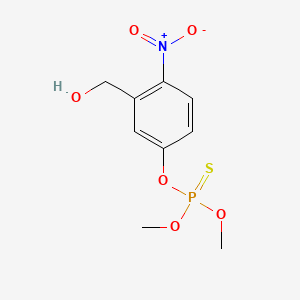
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate phenolic compounds. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, amino-substituted compounds, and other functionalized esters .
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The nitro group plays a crucial role in its biological activity, contributing to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester
- Azamethiphos (Phosphorothioic acid, S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl ester)
Uniqueness
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59417-73-1 |
|---|---|
Formule moléculaire |
C9H12NO6PS |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
(5-dimethoxyphosphinothioyloxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO6PS/c1-14-17(18,15-2)16-8-3-4-9(10(12)13)7(5-8)6-11/h3-5,11H,6H2,1-2H3 |
Clé InChI |
ZNSZNFFRGOFSNM-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
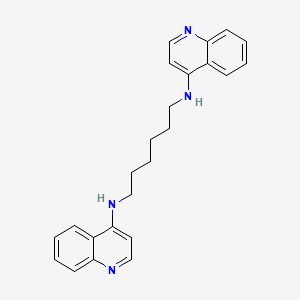
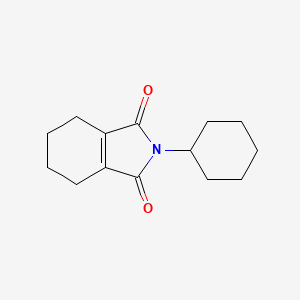
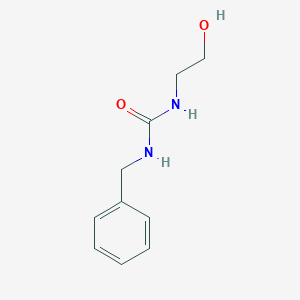
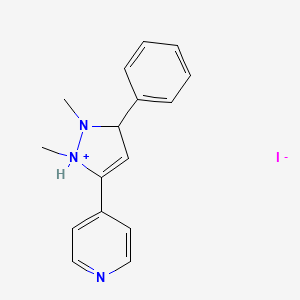
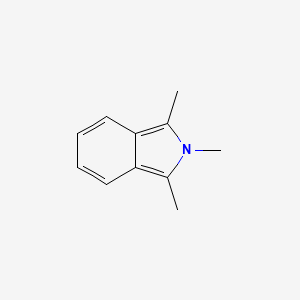
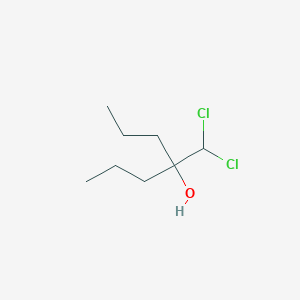
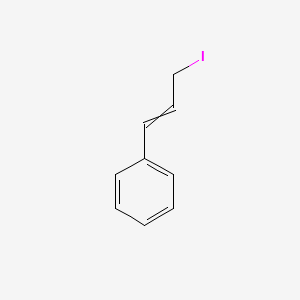
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
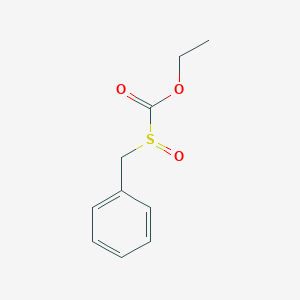
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
